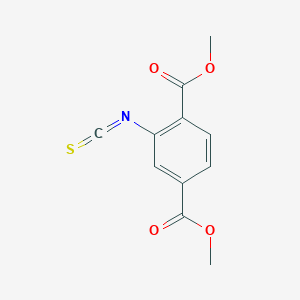

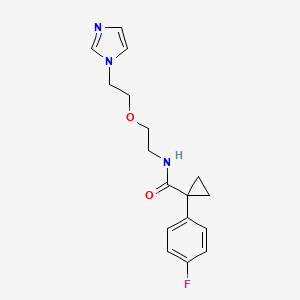

![molecular formula C27H23ClN4O3S B2718418 2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 958698-58-3](/img/structure/B2718418.png)

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, the interaction of 5-chloro-2-isothiocyanatobenzonitrile with furan-2-carbohydrazide led to the formation of a related compound, which was then methylated to produce a methylsulfanyl derivative .Molecular Structure Analysis

The molecular structure of this compound includes a 2H-imidazo[1,2-c]quinazolin-2-yl group, a 2-chlorophenyl group, and a 4-methoxyphenyl group. The presence of these groups may influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids demonstrates the versatility of quinazoline derivatives in chemical synthesis. Thionation or chlorination processes followed by reactions with multifunctional nucleophiles allow for the creation of a variety of derivatives (R. Al-Salahi, 2010). This methodology could potentially apply to the synthesis and functionalization of the specified compound, highlighting the importance of quinazoline scaffolds in medicinal chemistry.

Potential Biological Activities

Quinazolinone derivatives have been explored for their potential biological activities, including anticonvulsant and antihistaminic effects. For instance, omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives exhibit anticonvulsant activity, with 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide being particularly active (Zeynep Aktürk et al., 2002). Moreover, 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown H1-antihistaminic activity, suggesting a potential role in treating allergic reactions (V. Alagarsamy et al., 2009).

Analytical and Sensor Applications

The electrooxidation behavior of quinazoline derivatives towards various bioactive molecules has been studied, indicating their potential application in developing sensitive electrochemical sensors. Such sensors could be used for the simultaneous determination of multiple compounds in biological and pharmaceutical samples (H. Karimi-Maleh et al., 2014).

Safety and Hazards

This compound is intended for research use only and is not for human or veterinary use. Therefore, it should be handled with appropriate safety precautions in a research setting.

Direcciones Futuras

The potential applications of this compound in various fields, including drug discovery and development, molecular biology, and medicinal chemistry, could be explored further. The progress in high-throughput biological screening technologies and the variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Propiedades

IUPAC Name |

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O3S/c1-35-19-12-10-17(11-13-19)15-29-24(33)14-23-26(34)32-25(30-23)20-7-3-5-9-22(20)31-27(32)36-16-18-6-2-4-8-21(18)28/h2-13,23H,14-16H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPJNCWKPNRJTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

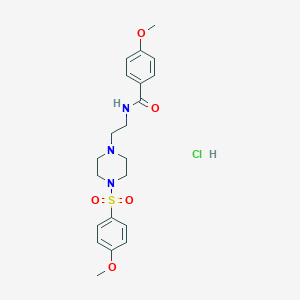

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2718339.png)

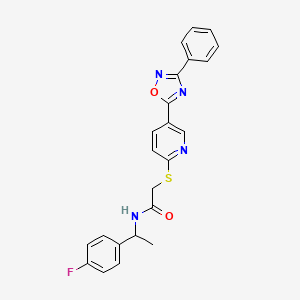

![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718344.png)

![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)

![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)